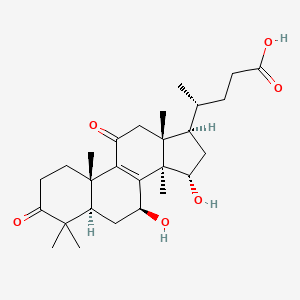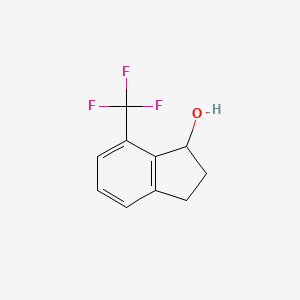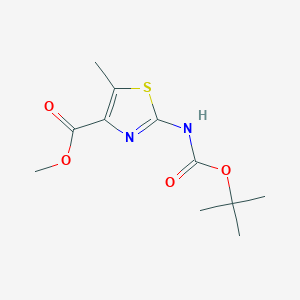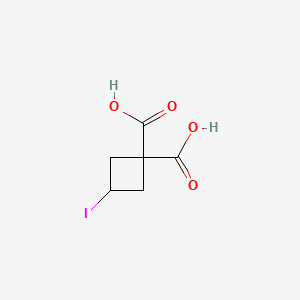
3-Iodocyclobutane-1,1-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodocyclobutane-1,1-dicarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an iodine atom and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodocyclobutane-1,1-dicarboxylic acid typically involves the iodination of cyclobutane-1,1-dicarboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclobutane ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodocyclobutane-1,1-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include carboxylated derivatives.
Reduction: Products include reduced cyclobutane derivatives.
Esterification: Products include esters of cyclobutane-1,1-dicarboxylic acid.
Scientific Research Applications
3-Iodocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Iodocyclobutane-1,1-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The iodine atom and carboxylic acid groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and chemical processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Lacks the iodine substitution.
3-Bromocyclobutane-1,1-dicarboxylic acid: Similar structure but with a bromine atom instead of iodine.
3-Chlorocyclobutane-1,1-dicarboxylic acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
3-Iodocyclobutane-1,1-dicarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific interactions with other molecules. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H7IO4 |
|---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
3-iodocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H7IO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
GGVDQGLMVNXKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


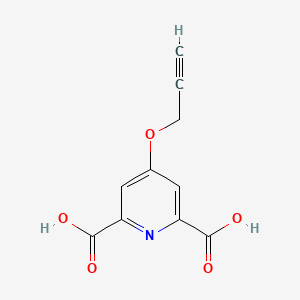


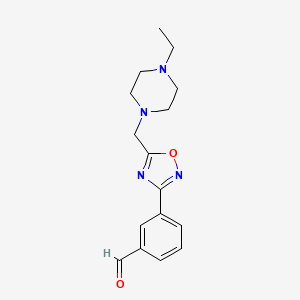
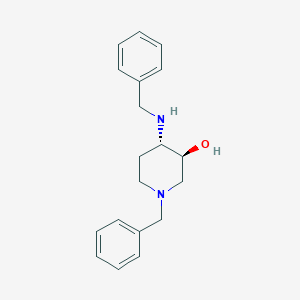
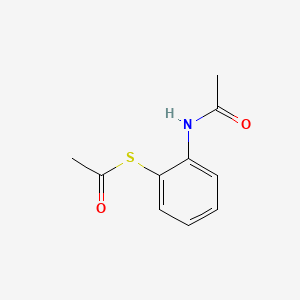

![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
